molecular formula C11H9FO2 B15256935 3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B15256935
M. Wt: 192.19 g/mol
InChI Key: PPRYHMBKYGITEA-UHFFFAOYSA-N
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Description

3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a fluorinated derivative of cyclopropa[a]indene-1-carboxylic acid. This compound is characterized by the presence of a fluorine atom at the 3-position of the cyclopropa[a]indene ring system. It has a molecular formula of C11H9FO2 and a molecular weight of 192.19 g/mol .

Preparation Methods

The synthesis of 3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves the fluorination of cyclopropa[a]indene-1-carboxylic acid. This can be achieved through various synthetic routes, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like acetonitrile or dichloromethane .

Chemical Reactions Analysis

3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

3-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated or chlorinated counterparts.

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

3-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H9FO2/c12-6-2-1-5-3-8-9(7(5)4-6)10(8)11(13)14/h1-2,4,8-10H,3H2,(H,13,14)

InChI Key

PPRYHMBKYGITEA-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C=CC(=C3)F

Origin of Product

United States

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